![molecular formula C11H13NO4 B2399039 Methyl 2-methyl-2-(4-nitrophenyl)propanoate CAS No. 59115-08-1](/img/structure/B2399039.png)
Methyl 2-methyl-2-(4-nitrophenyl)propanoate
Overview
Description
“Methyl 2-methyl-2-(4-nitrophenyl)propanoate” is a chemical compound with the CAS Number: 59115-08-1. It has a molecular weight of 223.23 . The IUPAC name for this compound is methyl 2-methyl-2-(4-nitrophenyl)propanoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-methyl-2-(4-nitrophenyl)propanoate” is 1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-(4-nitrophenyl)propanoate” is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Enzyme Catalysis
Methyl 2-methyl-2-(4-nitrophenyl)propanoate has been investigated in the context of enzyme catalysis. Research by Fenger and Bols (2010) on per-O-methylated cyclodextrins demonstrated the potential of such compounds in directing substrate binding and enhancing catalysis rates significantly (Fenger & Bols, 2010).
Peptide Synthesis
In the field of peptide synthesis, the compound has been noted for its peculiar molecular and crystal structures, which influence the chemistry of ortho-nitrophenyl esters, a vital component in peptide synthesis. Crisma and Toniolo (2002) provide insights into this aspect (Crisma & Toniolo, 2002).
Chiral Chemistry
The compound also plays a role in chiral chemistry, particularly in the enantioseparation of racemic compounds. Tong et al. (2016) explored this in their work on enantioseparation of racemic 2-(substituted phenyl)propanoic acids using high-speed countercurrent chromatography (Tong et al., 2016).
Synthesis of Novel Compounds
The ability of Methyl 2-methyl-2-(4-nitrophenyl)propanoate to participate in the synthesis of various novel compounds has been explored. Kobayashi et al. (2006) demonstrated its role in synthesizing benzothiazine derivatives, which are important in medicinal chemistry (Kobayashi et al., 2006).
Anti-Inflammatory Activities
This compound is also significant in the discovery of new anti-inflammatory agents. Ren et al. (2021) isolated novel phenolic compounds with anti-inflammatory activities from Eucommia ulmoides Oliv., where derivatives of Methyl 2-methyl-2-(4-nitrophenyl)propanoate played a key role (Ren et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
methyl 2-methyl-2-(4-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIFLIPJUZWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(4-nitrophenyl)propanoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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